Methyl L-tryptophanate
Overview
Description
“Methyl L-tryptophanate” is a derivative of the amino acid tryptophan . It is a chiral compound that can exist as both D- and L-enantiomers . The L-isomer (L-1MT) inhibits indoleamine 2,3-dioxygenase (IDO) weakly but also serves as an enzyme substrate .
Synthesis Analysis
L-Tryptophan methyl ester hydrochloride can be used as a reactant to prepare oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones . It can also be used in the preparation of Tadalafil (Cialis), a type-V phosphodiesterase (PDE5) inhibitor .
Molecular Structure Analysis
The molecular formula of Methyl L-tryptophanate is C12H14N2O2 . Its molecular weight is 218.25 g/mol .
Chemical Reactions Analysis
The thermal decomposition mechanism for tryptophan methyl ester has been studied, and it was found that tryptamine is an intermediary obtained in the first thermal decomposition step .
Physical And Chemical Properties Analysis
The physical state of Methyl L-tryptophanate is a powder solid . Its melting point ranges from 218 to 220 °C . The optical activity is [α]20/D +18°, c = 5 in methanol .
Scientific Research Applications
Enzymatic Synthesis and Isotope Labeling
Methyl L-tryptophanate derivatives have been synthesized for kinetic studies and labeled with hydrogen isotopes such as deuterium and tritium. These derivatives are useful for understanding the enzymatic mechanisms involving L-tryptophan. For instance, the enzymatic synthesis of methylated L-tryptophan derivatives labeled with deuterium and tritium has been reported by Winnicka and Kańska (2018), providing valuable insights into the tryptophanase-catalyzed reactions (Winnicka & Kańska, 2018).
Conformational Studies
Methyl L-tryptophanate is used in conformational studies of amino acids. Wells et al. (1990) analyzed the conformation of methyl N-(2,2,5,5-tetramethyl-1-oxypyrrolinyl-3-carbonyl)-L-tryptophanate in frozen solutions using electron nuclear double resonance and molecular modeling. These studies help in understanding the structure and behavior of amino acids in different environments (Wells et al., 1990).
Neurochemical Studies
Methyl L-tryptophanate has applications in studying the brain's serotonergic system. Diksic and Young (2001) used alpha-methyl-L-tryptophan as a tracer to measure brain serotonin synthesis rates. This approach helps in understanding the control of serotonin synthesis and its alteration by drugs, offering insights into neuropsychiatric disorders (Diksic & Young, 2001).
Enzymatic Decomposition Studies
Boroda et al. (2006) investigated the kinetic isotope effects on the enzymatic decomposition of L-tryptophan, using isotopomers of L-tryptophan, including methyl L-tryptophanate. These studies contribute to a deeper understanding of the enzymatic processes involved in L-tryptophan decomposition (Boroda et al., 2006).
Pharmacological Applications
Methyl L-tryptophanate and its derivatives have been explored in pharmacological contexts. For instance, Qian et al. (2009) examined the efficacy of levo-1-methyl tryptophan in reversing the immunosuppressive effects of indoleamine-2,3-dioxygenase in human epithelial ovarian cancer. This highlights the potential therapeutic applications of methyl L-tryptophanate derivatives in immunotherapy and cancer treatment (Qian et al., 2009).
Safety And Hazards
Future Directions
While specific future directions for Methyl L-tryptophanate are not mentioned in the retrieved papers, its potential uses in various chemical reactions and its role as a derivative of the amino acid tryptophan suggest that it could have applications in the synthesis of pharmaceuticals and other chemicals .
properties
IUPAC Name |
methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUNTYMNJVXYKZ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884057 | |
Record name | L-Tryptophan, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-tryptophanate | |
CAS RN |
4299-70-1 | |
Record name | L-Tryptophan methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4299-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tryptophan, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Tryptophan, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Tryptophan, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl L-tryptophanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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